2-(3-Phenylpiperidin-1-yl)ethanamine
Overview
Description
“2-(3-Phenylpiperidin-1-yl)ethanamine” is a chemical compound . It is often used in research and has been part of unique chemical collections .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C13H21ClN2 . The molecular weight of the compound is 240.77 .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its SMILES string representation is Cl.NCCN1CCCC (C1)c2ccccc2 .Scientific Research Applications
1. Antimicrobial and Antifungal Activity
A study by Pejchal et al. (2015) explored the antimicrobial and antifungal activity of compounds synthesized from 2-(3-Phenylpiperidin-1-yl)ethanamine. The compounds demonstrated activity comparable or slightly better than certain medicinal standards like chloramphenicol and amphotericin B (Pejchal, Pejchalová, & Růžičková, 2015).
2. DNA Binding and Cytotoxicity
Kumar et al. (2012) synthesized Cu(II) complexes with ligands derived from this compound. These complexes showed DNA binding propensity and exhibited low toxicity for different cancer cell lines, making them potential candidates for therapeutic applications (Kumar, Gorai, Santra, Mondal, & Manna, 2012).
3. Catalysis in Asymmetric Transfer Hydrogenation
Kumah et al. (2019) reported the synthesis of chiral synthons from this compound. These compounds showed moderate catalytic activities in asymmetric transfer hydrogenation of ketones, highlighting their potential in catalysis (Kumah, Tsaulwayo, Xulu, & Ojwach, 2019).
4. Synthesis of Functional Alkoxyamines
Miura and Yoshida (2002) described the synthesis of functional alkoxyamines using this compound. These alkoxyamines were used in the formation of well-defined star polymers, indicating applications in polymer chemistry (Miura & Yoshida, 2002).
5. Catalytic Methoxycarbonylation
Ngcobo et al. (2021) investigated chiral (imino)pyridine/phosphine palladium(II) complexes derived from this compound. They found moderate catalytic activities in the methoxycarbonylation of styrene, suggesting the potential of these complexes in catalysis (Ngcobo, Akiri, Ogweno, & Ojwach, 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-phenylpiperidin-1-yl)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-8-10-15-9-4-7-13(11-15)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLWTHMIKGPNCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCN)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344829 | |
Record name | 2-(3-phenylpiperidin-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862718-71-6 | |
Record name | 3-Phenyl-1-piperidineethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862718-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-phenylpiperidin-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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